2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide
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Overview
Description
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide is a complex organic compound that features a benzimidazole core structure. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with aldehydes. For 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide, a similar approach can be employed. The reaction conditions often include the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The structure of the obtained compounds is usually confirmed by techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions. The process is optimized for high yield and efficiency, ensuring that the final product meets the required purity standards. The use of continuous flow reactors and automated systems can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA grooves, leading to DNA cleavage mediated by peroxide . This interaction can disrupt cellular processes, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Albendazole: Used as an anthelmintic.
Bendamustine: Used in chemotherapy.
Omeprazole: Used as a proton pump inhibitor.
Pimonbendane: Used in veterinary medicine.
Uniqueness
What sets 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide apart is its unique structure, which combines a benzimidazole core with a pyrrolidine ring. This unique combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-14-28(15-4-2)25(32)19-30-23-13-9-8-12-22(23)27-26(30)21-16-24(31)29(18-21)17-20-10-6-5-7-11-20/h3-13,21H,1-2,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACAABYYDRDDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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